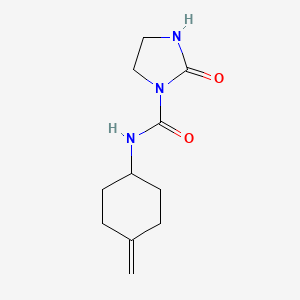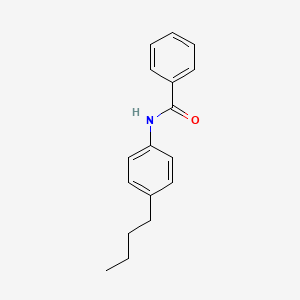
N-(4-丁基苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-butylphenyl)benzamide” is an organic compound that belongs to the class of benzamides . It is a derivative of benzoic acid with a linear formula of C17H19NO .
Synthesis Analysis
The synthesis of benzamides, including “N-(4-butylphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “N-(4-butylphenyl)benzamide” can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR . The molecular weight of this compound is 253.347 .Physical And Chemical Properties Analysis
Benzamides, including “N-(4-butylphenyl)benzamide”, generally have high boiling points and melting points . They are slightly soluble in water and soluble in many organic solvents .科学研究应用
Antioxidant Properties
N-(4-butylphenyl)benzamide exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress by neutralizing free radicals. These properties make the compound relevant for potential therapeutic applications in conditions related to oxidative damage, such as neurodegenerative diseases and aging .
Antibacterial Activity
Research has shown that N-(4-butylphenyl)benzamide possesses antibacterial properties. It has been tested against both gram-positive and gram-negative bacteria. The compound’s effectiveness against bacterial strains makes it valuable for developing novel antimicrobial agents .
Drug Discovery
Benzamides, including N-(4-butylphenyl)benzamide, are used in drug discovery. Their structural versatility allows for modifications that can lead to new pharmaceutical compounds. Researchers explore these derivatives for potential applications in treating various diseases, including cancer, inflammation, and metabolic disorders .
Industrial Applications
Amides, including benzamides, find applications in industrial sectors. N-(4-butylphenyl)benzamide may be relevant in areas such as plastics, rubber, and paper industries. Its chemical properties could contribute to material development and processing .
Biological Studies
Benzamides are widely found in biological molecules, including proteins and synthetic intermediates. Researchers use N-(4-butylphenyl)benzamide as a tool to study biological processes, protein-ligand interactions, and cellular pathways. Its structural features make it suitable for probing biological systems .
Chemical Synthesis
N-(4-butylphenyl)benzamide can serve as a starting material for the synthesis of more complex compounds. Chemists utilize its amide functionality to build diverse molecular structures. By modifying the substituents, they can create derivatives with specific properties for various applications .
安全和危害
Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation and serious eye damage/eye irritation . They are also suspected of causing genetic defects .
Relevant Papers Several papers were found during the search. One paper discusses the synthesis of benzamides through direct condensation of carboxylic acids and amines . Another paper presents a benchmark study of benzamide derivatives and four novel theoretically designed ligands and evaluates their biological properties . A third paper discusses the synthesis, characterization, antioxidant, and antibacterial activities of benzamides .
作用机制
Target of Action
Benzamides often target specific enzymes or receptors in the body. The exact target can vary widely depending on the specific structure of the benzamide .
Mode of Action
The mode of action of benzamides depends on their specific targets. They often work by binding to their target and modulating its activity .
Biochemical Pathways
Benzamides can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect processes such as signal transduction, metabolic pathways, and gene expression .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzamides can vary widely depending on their specific structure. Factors such as solubility, stability, and molecular size can all affect a benzamide’s pharmacokinetic properties .
Result of Action
The molecular and cellular effects of benzamides depend on their specific targets and mode of action. They can have a wide range of effects, from modulating enzyme activity to affecting cell signaling .
Action Environment
The action, efficacy, and stability of benzamides can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
属性
IUPAC Name |
N-(4-butylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-3-7-14-10-12-16(13-11-14)18-17(19)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSMQGPQTQGXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(2,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2561721.png)
![1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2561723.png)
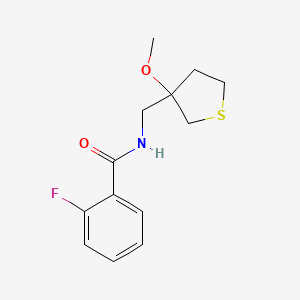
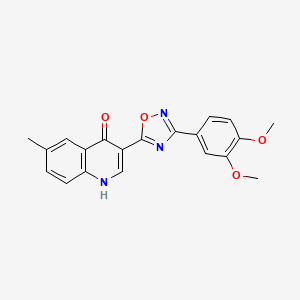
![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2561727.png)
![N-(3-ethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2561728.png)

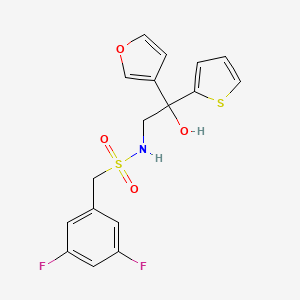

![1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2561733.png)
![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2561734.png)
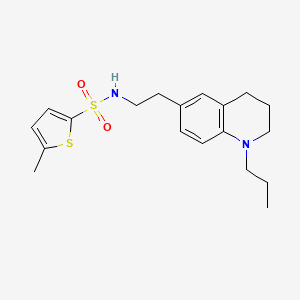
![(Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2561741.png)
